molecular formula C24H20ClN3O3 B10863006 N-(4-chlorophenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

N-(4-chlorophenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B10863006
M. Wt: 433.9 g/mol
InChI Key: GIXZSSHMMHVCAO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a dibenzodiazepine core. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multiple steps. One common method involves the recyclization of N-(furfuryl)anthranilamides under acidic conditions. The process begins with the opening of the furan ring using an aqueous HCl/AcOH system, followed by the formation of the diazepine and pyrrole rings in one step . This method is efficient and allows for the formation of the desired compound with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

N-(4-chlorophenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diazepines: Compounds with similar diazepine cores, such as diazepam, share structural similarities.

    Furan Derivatives: Compounds containing furan rings, like furfural, exhibit similar reactivity.

    Chlorophenyl Compounds: Compounds with chlorophenyl groups, such as chlorpromazine, have related chemical properties.

Uniqueness

N-(4-chlorophenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

Molecular Formula

C24H20ClN3O3

Molecular Weight

433.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C24H20ClN3O3/c25-15-10-12-16(13-11-15)26-24(30)28-19-7-2-1-5-17(19)27-18-6-3-8-20(29)22(18)23(28)21-9-4-14-31-21/h1-2,4-5,7,9-14,23,27H,3,6,8H2,(H,26,30)

InChI Key

GIXZSSHMMHVCAO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC=C(C=C4)Cl)C5=CC=CO5)C(=O)C1

Origin of Product

United States

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